molecular formula C9H9Cl2NO3 B2795276 5-Amino-2,4-dichlorophenyl ethyl carbonate CAS No. 339014-89-0

5-Amino-2,4-dichlorophenyl ethyl carbonate

Cat. No.: B2795276
CAS No.: 339014-89-0
M. Wt: 250.08
InChI Key: IOPQPZVRZMXDDQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,4-dichlorophenyl ethyl carbonate typically involves the reaction of 5-amino-2,4-dichlorophenol with ethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. This would include the use of industrial reactors and more efficient purification techniques to ensure the compound meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,4-dichlorophenyl ethyl carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-2,4-dichlorophenyl ethyl carbonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action for 5-Amino-2,4-dichlorophenyl ethyl carbonate is not extensively detailed in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both amino and dichloro groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various chemical reactions and research applications .

Properties

IUPAC Name

(5-amino-2,4-dichlorophenyl) ethyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO3/c1-2-14-9(13)15-8-4-7(12)5(10)3-6(8)11/h3-4H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPQPZVRZMXDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=C(C=C(C(=C1)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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